3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Beschreibung

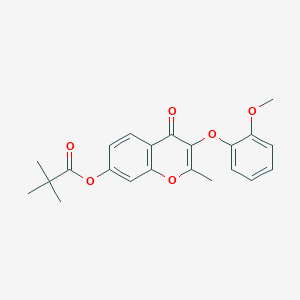

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a methoxyphenoxy group at position 3, a methyl group at position 2, and a 2,2-dimethylpropanoate ester at position 5.

Eigenschaften

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHFDAJXXMNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves several steps. One common synthetic route includes the condensation of 2-methoxyphenol with a suitable chromenone precursor under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Analyse Chemischer Reaktionen

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases like sodium hydride.

Esterification: The ester group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: Due to its potential therapeutic effects, the compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The chromenone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The methoxyphenoxy group enhances the compound’s ability to scavenge free radicals, while the ester group facilitates its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and research findings of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate with structurally related chromen derivatives:

Key Observations:

Lipophilicity: The 2,2-dimethylpropanoate ester in the target compound significantly increases lipophilicity compared to hydroxyl or ether analogs, suggesting enhanced cellular uptake .

Substituent Effects: Methoxy vs. Ester vs. Ether/Hydroxyl: The ester group at position 7 may confer metabolic stability compared to hydrolytically labile ethers or hydroxyls .

Structural Stability :

- Compounds with extended aromatic systems (e.g., 2-(4-methylphenyl) in Compound I) exhibit π-π stacking, stabilizing crystal lattices . The target compound’s ester group may disrupt such interactions, favoring solubility over crystallinity.

Biologische Aktivität

The compound 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core substituted with a methoxyphenoxy group and a dimethylpropanoate moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₂₄H₂₄O₇ |

| Molecular Weight | 408.54 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The chromenone core can modulate the activity of enzymes and receptors, while the methoxyphenoxy group may enhance binding affinity. The ester component is likely to affect pharmacokinetic properties, influencing absorption and distribution in biological systems.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance the radical scavenging ability of the compound. In vitro assays have demonstrated that this compound can effectively neutralize free radicals, potentially mitigating oxidative stress in cells.

Anti-inflammatory Properties

Studies have shown that compounds similar to This compound possess anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Further research is needed to elucidate the specific pathways involved.

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various chromenone derivatives, including those structurally related to our compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting the role of these compounds in oxidative stress management .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of similar compounds in a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers following treatment with related chromenone derivatives .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that derivatives like This compound inhibited cell proliferation and induced apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.